Cas no 88360-87-6 (Amauromine)

Amauromine 化学的及び物理的性質
名前と識別子
-
- Amauromine
- 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl
- 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-,(5aS,7aS,8aR,13aS,15aS,16aR)-
- Antibiotic FR 900220
- WF 6237
- (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-pyrazino[1'',2'':1,5
- 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
- BDBM50382409
- (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5
- 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione (ACI)
- Pyrazino[1′′,2′′:1,5
- 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)- (9CI)
- 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, [5aS-(5aα,7aβ,8aα,13aα,15aβ,16aα)]- (ZCI)
- (1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
- (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
- Pyrazino(1'',2'':1,5;4'',5'':1',5')dipyrrolo(2,3-b:2',3'-b')diindole-7,15(5H,7ah)-dione, 5a,8,8a,13,13a,15a,16,16a-octahydro-8a,16a-bis(1,1-dimethyl-2-propenyl)-, (5aS-(5a-alpha,7a-beta,8a-alpha,13a-alpha,15a-beta,16a-alpha))-
- Pyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)-
- WF-6237
- SCHEMBL8177353
- ZB3XU39EJD
- CHEMBL2022567
- DTXSID901098576
- CHEBI:217716
- 88360-87-6
- Novoamauromine
- Epiamauromine
- HY-N6097
- CS-0032444
-
- インチ: 1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
- InChIKey: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
- ほほえんだ: C([C@]12C3C=CC=CC=3N[C@H]1N1C(=O)[C@@H]3C[C@]4(C5C=CC=CC=5N[C@H]4N3C(=O)[C@@H]1C2)C(C)(C)C=C)(C)(C)C=C
計算された属性
- せいみつぶんしりょう: 508.28382640g/mol
- どういたいしつりょう: 508.28382640g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 38
- 回転可能化学結合数: 4
- 複雑さ: 999
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 64.7
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.8E-5 g/L) (25 ºC),
Amauromine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69798-250ug |
Amauromine |
88360-87-6 | 98% | 250ug |
¥902.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69798-1mg |
Amauromine |
88360-87-6 | 98% | 1mg |
¥2435.00 | 2022-04-26 | |
TRC | A575993-2.5mg |
Amauromine |
88360-87-6 | 2.5mg |
$ 374.00 | 2023-04-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A912943-1mg |
Amauromine |
88360-87-6 | 98% | 1mg |
¥3,798.90 | 2022-09-29 | |
BioAustralis | BIA-A1631-0.50 mg |
Amauromine |
88360-87-6 | >95%byHPLC | 0.50mg |
$152.00 | 2023-09-14 | |
1PlusChem | 1P008DYU-1mg |
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione |
88360-87-6 | ≥98% | 1mg |
$280.00 | 2024-04-20 | |
A2B Chem LLC | AD90550-1mg |
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione |
88360-87-6 | ≥98% | 1mg |
$198.00 | 2024-04-19 | |
BioAustralis | BIA-A1631-2.50 mg |
Amauromine |
88360-87-6 | >95%byHPLC | 2.50mg |
$532.00 | 2023-09-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391052-1 mg |
Amauromine, |
88360-87-6 | 1mg |
¥1,354.00 | 2023-07-11 | ||
TRC | A575993-1mg |
Amauromine |
88360-87-6 | 1mg |
$ 190.00 | 2023-04-19 |
Amauromine 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Reagents: Triethylamine , Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
ごうせいかいろ 4
2.1 Reagents: Methyl triflate Solvents: Dichloromethane
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran
3.2 Reagents: Citric acid
3.3 Solvents: Ethyl acetate
4.1 Solvents: Benzene
4.2 Reagents: Triethylamine Solvents: Dichloromethane
4.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
5.2 Reagents: Sodium bicarbonate
5.3 Solvents: Dichloromethane
ごうせいかいろ 5
1.2 Reagents: Sodium sulfate Solvents: Dichloromethane ; 10 min, rt
1.3 Solvents: Dichloromethane ; 30 min, rt; rt → 0 °C
1.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ; 12 h, 0 °C → rt
ごうせいかいろ 6
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.1 Reagents: Triethylamine , Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
ごうせいかいろ 7
2.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide
2.2 overnight, rt
3.1 Reagents: Acetic acid , Hydrogen bromide
3.2 Reagents: Ammonia Solvents: Methanol ; 0 °C; 4 h, rt
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 7 d, rt
5.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride
ごうせいかいろ 8
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
ごうせいかいろ 9
1.2 Reagents: Citric acid
1.3 Solvents: Ethyl acetate
2.1 Solvents: Benzene
2.2 Reagents: Triethylamine Solvents: Dichloromethane
2.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.2 Reagents: Sodium bicarbonate
3.3 Solvents: Dichloromethane
ごうせいかいろ 10
2.1 Reagents: Glycerol , Calcium chloride Solvents: Water ; 24 h, pH 7.5, 37 °C
ごうせいかいろ 11
1.2 Reagents: Ammonia Solvents: Methanol ; 0 °C; 4 h, rt
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 7 d, rt
3.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride
ごうせいかいろ 12
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Solvents: Benzene
3.2 Reagents: Triethylamine Solvents: Dichloromethane
3.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.2 Reagents: Sodium bicarbonate
4.3 Solvents: Dichloromethane
ごうせいかいろ 13
2.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide Solvents: 1,4-Dioxane , Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
ごうせいかいろ 14
2.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide Solvents: 1,4-Dioxane , Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
ごうせいかいろ 15
ごうせいかいろ 16
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
3.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
ごうせいかいろ 17
ごうせいかいろ 18
2.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
ごうせいかいろ 19
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid
3.1 Reagents: Ammonia Solvents: Methanol
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
5.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
ごうせいかいろ 20
ごうせいかいろ 21
2.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride
ごうせいかいろ 22
1.2 overnight, rt
2.1 Reagents: Acetic acid , Hydrogen bromide
2.2 Reagents: Ammonia Solvents: Methanol ; 0 °C; 4 h, rt
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 7 d, rt
4.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride
ごうせいかいろ 23
ごうせいかいろ 24
2.1 Reagents: Cesium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt
2.2 Reagents: Sodium sulfate Solvents: Dichloromethane ; 10 min, rt
2.3 Solvents: Dichloromethane ; 30 min, rt; rt → 0 °C
2.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ; 12 h, 0 °C → rt
ごうせいかいろ 25
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
ごうせいかいろ 26
2.1 Reagents: Ammonia Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
4.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran
ごうせいかいろ 27
2.1 Reagents: Methyl triflate , 2,6-Di-tert-butylpyridine Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.1 Reagents: Triethylamine , Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
Amauromine Raw materials
- L-Tryptophan, 2-(methylthio)-, methyl ester
- L-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
- Cyclo(L-Trp-L-Trp)
- L-Tryptophan, 2-(methylthio)-N-[2-(methylthio)-N-[(phenylmethoxy)carbonyl]-L-tryptophyl]-, methyl ester
- 2,5-Piperazinedione, 3,6-bis[[3-(1,1-dimethyl-2-propenyl)-2-(methylthio)-3H-indol-3-yl]methyl]-, [3S-[3α(S*),6α(S*)]]-
- Carbonic acid, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl ester
- Diphosphoric acid,P-(3-methyl-2-buten-1-yl) ester
- 1-bromo-3-methyl-but-2-ene
- L-Tryptophan, 2-(methylthio)-N-[(phenylmethoxy)carbonyl]-
- 2,5-Piperazinedione, 3,6-bis[[2-(methylthio)-1H-indol-3-yl]methyl]-, (3S-cis)-
- Okaramine M; De-Ac
- L-Tryptophan, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- 2-(Methylthio)-N-[(phenylmethoxy)carbonyl]-L-tryptophan methyl ester
- Tributyl(3-methyl-2-butenyl)tin
- N-Phenylselenylphthalimide
- 2,6-ditert-butylpyridine
Amauromine Preparation Products
Amauromine 関連文献
-
Tomomi Kawasaki,Masashi Shinada,Daigo Kamimura,Mayu Ohzono,Atsuyo Ogawa Chem. Commun. 2006 420
-
Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
-
Wen-Bing Yin,Xia Yu,Xiu-Lan Xie,Shu-Ming Li Org. Biomol. Chem. 2010 8 2430
-
4. Recipient of the RSC Meldola Medal and AwardStephen Marsden J. Chem. Soc. Perkin Trans. 1 1999 21-xi
-
Changchun Yuan,Bo Liu Org. Chem. Front. 2018 5 106
-
Wen-Bing Yin,Xiu-Lan Xie,Marco Matuschek,Shu-Ming Li Org. Biomol. Chem. 2010 8 1133
-
7. Electrochemical synthesis of 3a-bromofuranoindolines and 3a-bromopyrroloindolines mediated by MgBr2Ju Wu,Hussein Abou-Hamdan,Régis Guillot,Cyrille Kouklovsky,Guillaume Vincent Chem. Commun. 2020 56 1713
-
J. E. Saxton Nat. Prod. Rep. 1986 3 353
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
-
Wen-Bing Yin,Jun Cheng,Shu-Ming Li Org. Biomol. Chem. 2009 7 2202
Amauromineに関する追加情報
Amauromine: A Comprehensive Overview
Amauromine, also known by its CAS No. 88360-87-6, is a compound of significant interest in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique properties and potential applications in various industries. In this article, we will delve into the latest research findings and provide a detailed analysis of Amauromine and its implications.
The chemical structure of Amauromine is characterized by its intricate arrangement of atoms, which contributes to its distinctive properties. Recent studies have highlighted the importance of understanding the molecular interactions of Amauromine in order to harness its potential fully. Researchers have employed advanced spectroscopic techniques to elucidate the compound's structure, revealing insights into its stability and reactivity.
One of the most promising aspects of Amauromine is its bioactivity. Preliminary experiments have demonstrated that it exhibits significant biological activity, particularly in the context of drug development. Scientists have explored its potential as a lead compound for designing new therapeutic agents. The ability of Amauromine to interact with specific biological targets has been a focal point of recent investigations, with encouraging results suggesting its suitability for further exploration.
The synthesis of Amauromine has also been a subject of extensive research. Chemists have developed innovative synthetic routes to produce this compound efficiently and cost-effectively. These advancements have not only improved the scalability of production but also opened avenues for exploring derivatives with enhanced properties. The development of novel synthetic methodologies has been instrumental in advancing our understanding of Amauromine's chemistry.
In terms of applications, Amauromine holds potential in several industries, including pharmaceuticals, agriculture, and materials science. Its versatility as a building block for more complex molecules makes it a valuable asset in chemical synthesis. Recent studies have explored its role in drug delivery systems, where it has shown promise as a carrier for therapeutic agents. Additionally, its use in agrochemicals has been investigated, with findings indicating its potential as an effective plant growth regulator.
The environmental impact of Amauromine is another critical area of research. As industries increasingly prioritize sustainability, understanding the ecological footprint of compounds like Amauromine becomes essential. Studies have examined its biodegradability and toxicity, providing valuable insights into its safe handling and disposal. These findings are crucial for ensuring that the use of Amauromine aligns with environmental protection goals.
Looking ahead, the future of Amauromine appears bright, with ongoing research aimed at unlocking its full potential. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to new discoveries and applications. The integration of cutting-edge technologies, such as artificial intelligence and machine learning, promises to accelerate the development process and enhance our understanding of this compound.
In conclusion, Amauromine, with its CAS No. 88360-87-6, stands as a testament to the relentless pursuit of scientific advancement. Its unique properties, coupled with the latest research findings, position it as a key player in various industries. As we continue to explore its capabilities, the possibilities for leveraging this compound are endless.
88360-87-6 (Amauromine) 関連製品
- 333430-83-4(2-(difluoromethoxy)benzohydrazide)
- 1805377-39-2(3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
- 2728780-39-8(2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)
- 128182-82-1(Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
- 1824165-57-2(Pyridine, 2-chloro-4-ethynyl-6-methyl-)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 923250-22-0(ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)
- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)




